N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Catalog No.
S12646776
CAS No.
M.F
C14H13N3O4S2
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3...

Product Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Molecular Formula

C14H13N3O4S2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C14H13N3O4S2/c1-8-9(2)22-14(15-8)16-12(18)7-17-13(19)10-5-3-4-6-11(10)23(17,20)21/h3-6H,7H2,1-2H3,(H,15,16,18)

InChI Key

ULSJGUDRMPMMPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound featuring a thiazole ring and a benzothiazole moiety. The thiazole component contributes to its biological activity and structural uniqueness, while the benzothiazole part enhances its pharmacological properties. This compound is characterized by its potential interactions with biological systems, making it of interest in medicinal chemistry.

Typical of thiazoles and benzothiazoles. These include:

  • Nucleophilic substitutions: The nitrogen atoms in the thiazole and benzothiazole rings can participate in nucleophilic attacks.
  • Electrophilic aromatic substitution: The aromatic nature of the benzothiazole allows for electrophilic substitutions, which can modify the compound for enhanced activity or specificity.
  • Hydrolysis: The acetamide group may hydrolyze under basic or acidic conditions, leading to the release of acetic acid and potential regeneration of the thiazole or benzothiazole moieties.

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide exhibits significant biological activities:

  • Antimicrobial properties: Compounds containing thiazole and benzothiazole rings have been reported to possess antibacterial and antifungal activities. For example, derivatives have shown effective inhibition against various bacterial strains with minimum inhibitory concentrations comparable to established antibiotics .
  • Anticancer activity: Thiazole derivatives are recognized for their potential anticancer effects. Studies suggest that modifications to the thiazole structure can enhance cytotoxicity against cancer cell lines .

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves multi-step reactions:

  • Formation of Thiazole Ring: Starting materials such as 2-methylthioacetaldehyde and appropriate amines can be reacted to form the thiazole nucleus.
  • Benzothiazole Synthesis: A benzothiazole derivative can be synthesized through cyclization reactions involving 2-amino thiophenol and suitable carbonyl compounds.
  • Coupling Reaction: The final step involves coupling the thiazole and benzothiazole moieties with an acetamide linker, often facilitated by activating agents like carbodiimides.

This compound has several applications in medicinal chemistry:

  • Pharmaceutical development: Due to its biological activities, it serves as a lead compound for developing new antimicrobial or anticancer agents.
  • Research tool: It can be used in biochemical assays to study the mechanisms of action of thiazoles and benzothiazoles in biological systems.

Interaction studies reveal that N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide interacts with various biological targets:

  • Enzyme inhibition: It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Binding studies: Affinity binding studies suggest that this compound can bind effectively to certain receptors or enzymes due to its structural features.

Several compounds share structural similarities with N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-MethylthiazoleThiazole ringAntimicrobial
BenzothiazoleBenzothiazole ringAnticancer
5-AminobenzothiazoleAmino substitution on benzothiazoleAntimicrobial

Uniqueness

The uniqueness of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide lies in its dual-ring structure that combines both thiazole and benzothiazole functionalities. This combination enhances its potential efficacy against pathogens while providing avenues for further modifications that could lead to improved pharmacological profiles compared to simpler analogs.

The IUPAC name N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide systematically describes the compound’s structure:

  • N-(4,5-Dimethyl-1,3-thiazol-2-yl): A thiazole ring (five-membered heterocycle with sulfur and nitrogen at positions 1 and 3) substituted with methyl groups at carbons 4 and 5. This moiety is linked to the acetamide’s nitrogen atom.
  • 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl): A benzothiazole ring (fused benzene and thiazole) modified by a sulfone group (1,1-dioxido) and a ketone at position 3. The 2(3H)-yl designation indicates a lactam-like structure where the nitrogen at position 2 is part of a conjugated system.
  • Acetamide bridge: A two-carbon spacer connecting the two heterocycles via an amide bond, critical for molecular flexibility and interactions with biological targets.

Structural Classification

  • Heterocyclic System: The compound belongs to the bis-heterocyclic acetamide family, combining a thiazole and a benzothiazole. Both rings are aromatic, planar, and contribute to π-π stacking interactions in biological systems.
  • Functional Groups:
    • Sulfone (-SO₂) and ketone (-C=O) groups enhance electrophilicity and hydrogen-bonding capacity.
    • Methyl groups on the thiazole improve lipophilicity, influencing membrane permeability.

Molecular Data

PropertyValueSource
Molecular FormulaC₁₄H₁₃N₃O₄S₂
Molecular Weight351.4 g/mol
SMILESCc1nc(NC(=O)CN2C(=O)c3ccccc3S2(=O)=O)sc1C

Historical Context and Significance in Medicinal Chemistry Research

The compound’s design reflects strategic hybridization of two pharmacophoric heterocycles:

  • Thiazole: Widely used in antimicrobial (e.g., sulfathiazole) and anti-inflammatory agents (e.g., meloxicam).
  • Benzothiazole: A privileged scaffold in anticancer (e.g., dasatinib) and antiviral drug development.

Synthetic Precedents
Analogous compounds, such as N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, were synthesized via nucleophilic substitution between imidazole-2-thiones and chloroacetamides. These studies demonstrated that protonation occurs first at the imidazole nitrogen (pKₐ 5.91–8.34) and second at the benzothiazole nitrogen (pKₐ 3.02–4.72), insights relevant to optimizing the target compound’s solubility and binding kinetics.

Medicinal Chemistry Applications

  • Antimicrobial Potential: Benzothiazole-thiazole hybrids exhibit broad-spectrum activity against bacterial and fungal pathogens by inhibiting DNA gyrase or efflux pumps.
  • Anti-inflammatory Activity: Sulfonated benzothiazoles mimic COX-2 inhibitors like celecoxib, suggesting utility in inflammation modulation.
  • Anticancer Prospects: The sulfone group may enhance interactions with oncogenic targets like tyrosine kinases, a mechanism observed in FDA-approved benzothiazole derivatives.

Research TrendsRecent focus on bis-heterocyclic acetamides emphasizes their modular synthesis and tunable pharmacokinetics. For instance, structural analogs of this compound have entered preclinical trials for neurodegenerative diseases, leveraging their ability to cross the blood-brain barrier.

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

351.03474825 g/mol

Monoisotopic Mass

351.03474825 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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